3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide
Overview
Description
3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides in the presence of a base.
Attachment of the 4-chloro-2-methylphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the propanamide moiety: This step may involve amide bond formation using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the carbonyl group, leading to the formation of reduced analogs.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Triazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broad spectrum of activity.
Voriconazole: A triazole antifungal used for serious fungal infections.
Uniqueness
What sets 3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide apart from these compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-[5-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-3-12-30-20(10-11-21(31)27-19-7-5-4-6-17(19)25)28-29-23(30)33-14-22(32)26-18-9-8-16(24)13-15(18)2/h3-9,13H,1,10-12,14H2,2H3,(H,26,32)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXQKDWWFHALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)CCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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